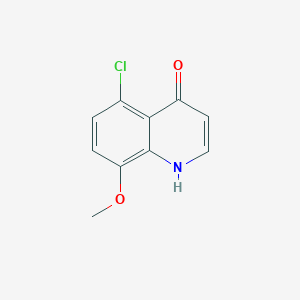5-Chloro-8-methoxyquinolin-4-ol
CAS No.: 1153084-29-7
VCID: VC20152725
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63 g/mol
* For research use only. Not for human or veterinary use.

| Description |
5-Chloro-8-methoxyquinolin-4-ol is a heterocyclic compound belonging to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The compound is substituted with a chlorine atom at position 5, a methoxy group at position 8, and a hydroxyl group at position 4. Its molecular formula is , and its molecular weight is 209.63 g/mol. This compound has garnered significant attention in medicinal chemistry due to its structural properties, which contribute to its biological activity and potential therapeutic applications, particularly in antimicrobial and anti-inflammatory research. Synthesis of 5-Chloro-8-methoxyquinolin-4-olSeveral synthetic methods are used to produce this compound, typically involving:
These synthetic routes are scalable and reproducible, making the compound accessible for research purposes. Biological Activities5-Chloro-8-methoxyquinolin-4-ol exhibits notable biological activities, making it a promising lead compound in drug discovery:
These activities have been validated through in vitro studies against various pathogens and inflammation models. Applications in Medicinal ChemistryThe unique structural properties of this compound enable its use as:
Comparative Analysis with Related CompoundsTo understand the significance of its structure, comparisons with related quinoline derivatives are provided below:
These comparisons highlight how small structural modifications can significantly alter biological activity. |
|||||||||||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| CAS No. | 1153084-29-7 | |||||||||||||||||||||
| Product Name | 5-Chloro-8-methoxyquinolin-4-ol | |||||||||||||||||||||
| Molecular Formula | C10H8ClNO2 | |||||||||||||||||||||
| Molecular Weight | 209.63 g/mol | |||||||||||||||||||||
| IUPAC Name | 5-chloro-8-methoxy-1H-quinolin-4-one | |||||||||||||||||||||
| Standard InChI | InChI=1S/C10H8ClNO2/c1-14-8-3-2-6(11)9-7(13)4-5-12-10(8)9/h2-5H,1H3,(H,12,13) | |||||||||||||||||||||
| Standard InChIKey | OOXYRZPBDBTGKA-UHFFFAOYSA-N | |||||||||||||||||||||
| Canonical SMILES | COC1=C2C(=C(C=C1)Cl)C(=O)C=CN2 | |||||||||||||||||||||
| PubChem Compound | 43531998 | |||||||||||||||||||||
| Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume